Brivudine
Overview
Description
Brivudine, also known by its trade name Brivudin, is an antiviral medication primarily used for the treatment of herpes zoster, commonly known as shingles . It is an oral thymidine analogue indicated for the early treatment of acute herpes zoster in immunocompetent adults .
Synthesis Analysis
Brivudine is synthesized from simple, achiral starting materials in three steps . The synthesis process uses cheap beta-thymidine as initial material, and includes formylation of beta-thymidine and DMF-DMA, heating with acetic acid to form ring, and final reaction with hydrobromic acid to open the ring to obtain brivudine .Molecular Structure Analysis
The molecular formula of Brivudine is C11H13BrN2O5 . Its molecular weight is 333.13 g/mol . The structure of Brivudine includes a bromovinyl group attached to a deoxyuridine molecule .Chemical Reactions Analysis
Brivudine resembles the nucleoside thymidine, a building block used in DNA synthesis . When Brivudine is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase .Physical And Chemical Properties Analysis
Brivudine has a molecular weight of 333.13 g/mol and a molecular formula of C11H13BrN2O5 . The exact mass is 332.00 .Scientific Research Applications
Antiviral Activity
Brivudine, a thymidine analog, has demonstrated potent antiviral activity, especially against the varicella-zoster virus (VZV), which is more significant compared to other compounds like aciclovir or penciclovir (Rabasseda, 2003). Its mechanism involves inhibiting viral replication by blocking DNA polymerases, which are crucial in viral DNA synthesis. This ability has been validated in several clinical trials, particularly for patients with herpes-zoster (Wassilew & Wutzler, 2003).
Treatment Efficacy
In clinical settings, brivudine has shown greater efficacy than acyclovir in terminating vesicle formation in herpes zoster, a parameter reflecting the end of viral replication. This affirms its superior in vitro antiviral activity, providing patients with a similar safety profile and improved effectiveness (Wassilew & Wutzler, 2003). Additionally, brivudine has been effective in reducing the occurrence of post-herpetic neuralgia, a common complication of herpes zoster (Wassilew & Wutzler, 2003).
Bioanalytical Method Development
Recent research has focused on developing a simple and rugged bioanalytical method for estimating brivudine in human plasma. This involves using high-performance liquid chromatography, which is crucial for therapeutic drug monitoring and bioequivalence studies (Satheshkumar & Muruganantham, 2020).
Long-Term Impact and Comparison
A comprehensive study spanning 50 years on selective antiviral drugs highlighted brivudine as one of the most potent compounds for the treatment of VZV infections (i.e., herpes zoster) (De Clercq, 2019). This demonstrates the long-term significance and consistent relevance of brivudine in antiviral research.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZBBRURCPAEIQ-PIXDULNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045755 | |
Record name | Brivudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brivudine | |
CAS RN |
69304-47-8 | |
Record name | Brivudine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69304-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brivudine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brivudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03312 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brivudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRIVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3055079H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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